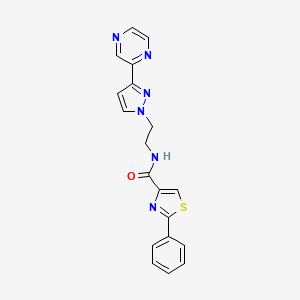

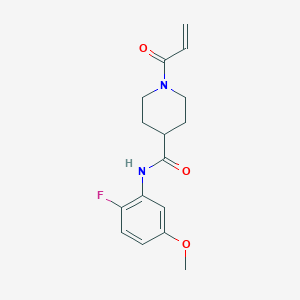

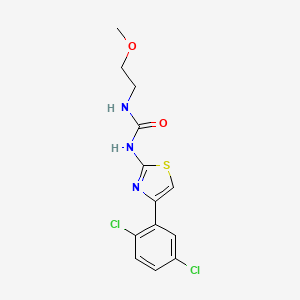

![molecular formula C28H25N5O4 B2566012 N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide CAS No. 1111150-56-1](/img/structure/B2566012.png)

N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The presence of a 3,4-dimethoxyphenyl group is a common feature in several bioactive compounds, as it can be seen in the synthesis of strongly fluorescent oxazoles and in the protection of thiazetidine dioxides . The 1,2,4-oxadiazol moiety is also a feature of interest due to its presence in compounds with antioxidant and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with the use of chiral auxiliaries, superbase catalysts, and various reagents to achieve the desired molecular complexity. For instance, the synthesis of fluorescent oxazoles involves the reaction of 3,4-dimethoxybenzoyl chloride with chiral isocyanides . Similarly, the synthesis of benzamide derivatives can involve the reaction of benzoyl chloride with amines, as seen in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . This information is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo cyclization reactions to form oxadiazoles , as well as the potential for N-protecting groups to be smoothly eliminated under certain conditions . These reactions are important for the modification and functionalization of the core structure to enhance biological activity or to facilitate further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic methods such as NMR, IR, and GC-MS, and their composition is confirmed by elemental analysis . These properties are indicative of the compound's stability, solubility, and reactivity, which are important factors in the development of pharmaceutical agents.

Relevant Case Studies

Case studies involving related compounds demonstrate their potential in various biological applications. For example, some oxadiazole derivatives exhibit significant antiproliferative activities against cancer cells , while others show antioxidant and antimicrobial activities . These studies highlight the importance of the structural motifs present in the compound of interest for its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Compounds with oxadiazole structures have been synthesized and evaluated for their anticancer activities. A study detailed the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activities against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Another aspect of research involves examining the antimicrobial and antioxidant properties of 1,3,4-oxadiazole compounds. For instance, novel hydrazone derivatives and oxadiazole scaffolds were synthesized and showed antimicrobial potency and strong antioxidant activity, indicative of their potential as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

Antiepileptic Activity

Research on the anticonvulsant activities of oxadiazole derivatives highlighted the synthesis of compounds demonstrating significant efficacy in various models of seizure and epilepsy, suggesting their potential application in antiepileptic drug development (Rajak et al., 2013).

Material Science Applications

Oxadiazole derivatives have also been explored for their applications in material sciences, particularly in optoelectronic devices. The optical properties of polyoxadiazoles have been compared, showing their potential utility in polymer optoelectronic devices due to their desirable optical characteristics (Hajduk et al., 2010).

Corrosion Inhibition

In the context of chemical engineering, oxadiazole compounds have been evaluated for their corrosion inhibition properties, demonstrating their effectiveness in protecting mild steel in sulfuric acid environments. This suggests their potential application in developing new corrosion inhibitors (Ammal et al., 2018).

properties

IUPAC Name |

N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O4/c1-18-5-4-6-21(13-18)27(34)30-22-10-7-19(8-11-22)15-33-16-23(29-17-33)28-31-26(32-37-28)20-9-12-24(35-2)25(14-20)36-3/h4-14,16-17H,15H2,1-3H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWCTAQSNKZKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

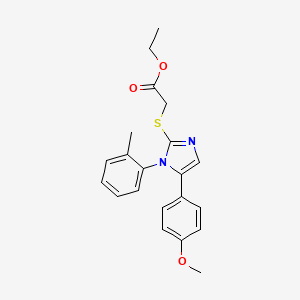

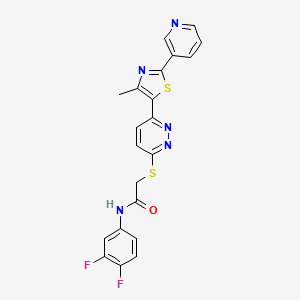

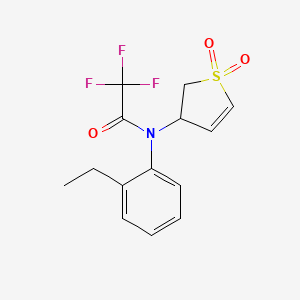

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

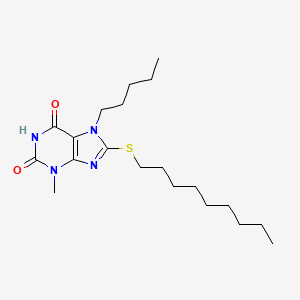

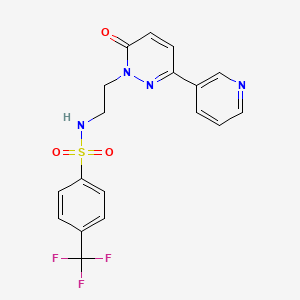

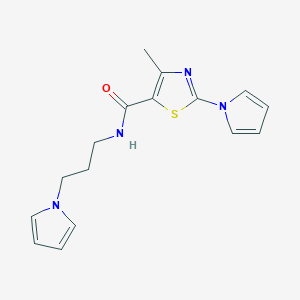

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

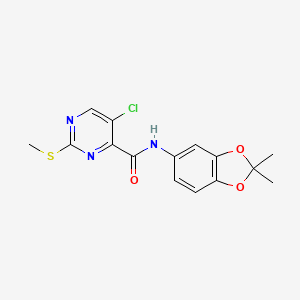

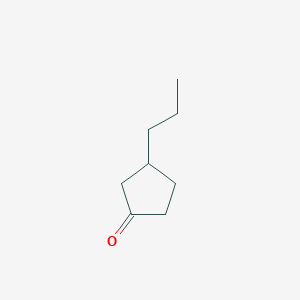

![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)